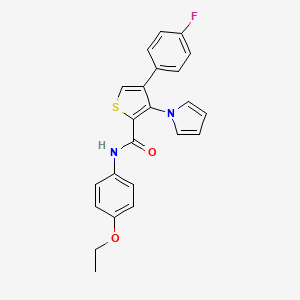

N-(4-ethoxyphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

N-(4-ethoxyphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring three distinct substituents:

- 4-ethoxyphenyl group: Enhances lipophilicity and may influence metabolic stability.

- 4-fluorophenyl group: Improves binding affinity through hydrophobic and electrostatic interactions, common in pharmaceuticals.

- 1H-pyrrol-1-yl group: Contributes to π-π stacking interactions due to aromaticity.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O2S/c1-2-28-19-11-9-18(10-12-19)25-23(27)22-21(26-13-3-4-14-26)20(15-29-22)16-5-7-17(24)8-6-16/h3-15H,2H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOHOXPDPJVZEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C19H16FNO2S

- Molecular Weight : 345.39 g/mol

- Key Functional Groups : Ethoxy group, fluorophenyl group, pyrrole ring, and thiophene carboxamide.

Research indicates that this compound exhibits antitumor and antimicrobial properties. The compound appears to act through multiple pathways:

- Inhibition of Kinase Activity : Similar compounds have been noted for their ability to inhibit specific kinases involved in cell proliferation and survival, which is crucial in cancer biology .

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting a potential role in treating infections .

Antitumor Activity

A study highlighted the efficacy of related compounds in inhibiting tumor growth in xenograft models. The following table summarizes the observed effects:

| Compound | Model | Dose (mg/kg) | Effect |

|---|---|---|---|

| Analog 1 | GTL-16 Human Gastric Carcinoma | 10 | Complete tumor stasis |

| Analog 2 | A549 Lung Cancer Cells | 5 | Significant reduction in cell viability |

Antimicrobial Activity

The antimicrobial potential was evaluated against several strains of bacteria, with results indicating significant inhibition:

| Bacterial Strain | MIC (µg/mL) | Effect |

|---|---|---|

| Staphylococcus aureus | 128 | Moderate inhibition |

| Escherichia coli | 256 | Strong inhibition |

| Pseudomonas aeruginosa | 64 | High inhibition |

Case Study 1: Antitumor Efficacy

In a preclinical trial involving a human gastric carcinoma model, the administration of this compound led to significant tumor regression. The study reported that the compound effectively inhibited tumor growth by targeting specific kinase pathways associated with cancer cell survival.

Case Study 2: Antimicrobial Properties

A separate investigation assessed the compound's efficacy against antibiotic-resistant strains of bacteria. The results demonstrated that this compound exhibited potent activity against resistant strains, suggesting its potential as a novel antimicrobial agent.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their properties are summarized below:

Key Observations:

- Substituent Effects: Ethoxy (target) vs. Chlorophenyl (F423-0461) vs. fluorophenyl (target): Chlorine’s electronegativity may alter binding kinetics compared to fluorine .

- Core Structure :

- Crystallography :

- Compound 4 (thiazole) exhibits perpendicular fluorophenyl orientation, disrupting planarity, whereas the target’s fluorophenyl group likely adopts a planar conformation .

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for N-(4-ethoxyphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, and how can reaction efficiency be optimized?

- Methodological Answer :

- Route 1 : Cyclocondensation of substituted amines with thiophene precursors under reflux in polar aprotic solvents (e.g., dioxane) with triethylamine as a base. This method is effective for introducing pyrrole and fluorophenyl groups .

- Route 2 : Microwave-assisted synthesis using solid-supported catalysts (e.g., Al₂O₃) to reduce reaction time and improve yield. This is ideal for scale-up without solvent .

- Optimization : Key parameters include temperature (80–120°C), catalyst loading (5–10 mol%), and solvent choice. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and isolate via column chromatography .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂). ¹⁹F NMR confirms fluorophenyl integration .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected [M+H]⁺: ~465 Da).

- Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer :

- Cross-Validation : Perform orthogonal assays (e.g., calcium mobilization in CHO-K1 cells for receptor activation and competitive binding studies with ¹²⁵I-labeled ligands) to confirm target engagement .

- Dose-Response Analysis : Calculate EC₅₀/IC₅₀ values in triplicate to identify assay-specific artifacts (e.g., solubility limits at high concentrations) .

- Computational Modeling : Use molecular docking to predict binding modes and reconcile discrepancies between in vitro and cellular data .

Q. What strategies are effective for studying structure-activity relationships (SAR) of the thiophene-2-carboxamide scaffold?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified pyrrole (e.g., 2,5-dimethylpyrrole) or fluorophenyl groups (e.g., 3-CF₃ substitution) to assess impact on lipophilicity (clogP) and potency .

- Pharmacophore Mapping : Use X-ray crystallography or NMR-based conformational analysis to identify critical hydrogen-bonding interactions between the carboxamide group and target proteins .

- Data Correlation : Compare IC₅₀ values (e.g., enzyme vs. cell-based assays) to determine if steric or electronic effects dominate activity .

Q. How can reaction conditions be tailored to minimize byproducts during the synthesis of this compound?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., uncyclized amines or overoxidized thiophenes).

- Condition Optimization :

- Temperature Control : Maintain 90–100°C to avoid decomposition of the pyrrole moiety .

- Catalyst Screening : Test bases like DBU or K₂CO₃ to suppress side reactions (e.g., N-alkylation of the ethoxyphenyl group) .

- Workup Refinement : Employ aqueous washes (pH 7–8) to remove unreacted starting materials .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pharmacological efficacy between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., using liver microsomes) to identify bioavailability bottlenecks .

- Metabolite Identification : Use HPLC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo activity .

- Dosing Regimen Adjustment : Test higher doses or sustained-release formulations to match in vitro exposure levels .

Notes for Replicability

- Synthesis : Always report yields, solvent purity, and drying methods (e.g., molecular sieves for anhydrous conditions) .

- Characterization : Provide full NMR assignments (δ, multiplicity, J-values) and chromatographic conditions (Rf, column type) .

- Biological Assays : Include positive/negative controls (e.g., known agonists/antagonists) and statistical methods (e.g., ANOVA for EC₅₀ comparisons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.